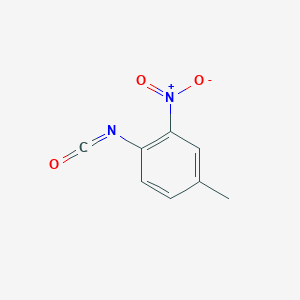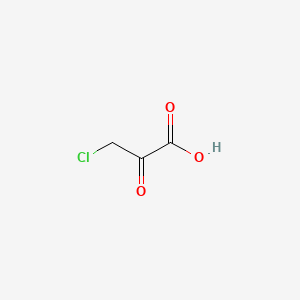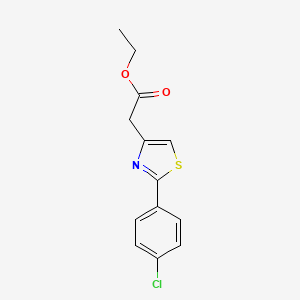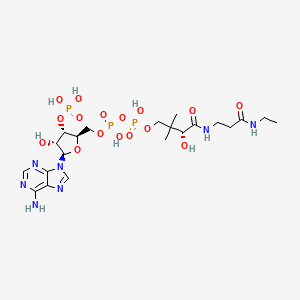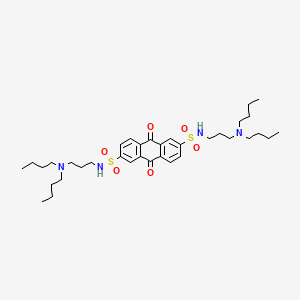
N,N'-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dibutylamino groups and anthracenedisulfonamide moieties. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthracenedisulfonamide Core: The synthesis begins with the preparation of the anthracenedisulfonamide core. This can be achieved by reacting anthracene with chlorosulfonic acid to introduce sulfonamide groups at the 2 and 6 positions of the anthracene ring.
Introduction of Dibutylamino Groups: The next step involves the introduction of dibutylamino groups. This can be accomplished by reacting the anthracenedisulfonamide intermediate with 3-(dibutylamino)propylamine under appropriate conditions, such as in the presence of a base like triethylamine.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dibutylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride involves its interaction with specific molecular targets. The dibutylamino groups may facilitate binding to proteins or enzymes, while the anthracenedisulfonamide core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-(dimethylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide
- N,N’-Bis(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide
Uniqueness
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride is unique due to the presence of dibutylamino groups, which impart distinct chemical properties and reactivity compared to its dimethylamino and diethylamino analogs. These differences can influence the compound’s solubility, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
2-N,6-N-bis[3-(dibutylamino)propyl]-9,10-dioxoanthracene-2,6-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N4O6S2/c1-5-9-21-39(22-10-6-2)25-13-19-37-47(43,44)29-15-17-31-33(27-29)35(41)32-18-16-30(28-34(32)36(31)42)48(45,46)38-20-14-26-40(23-11-7-3)24-12-8-4/h15-18,27-28,37-38H,5-14,19-26H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBGAPBUUSEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)NCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980968 |
Source


|
| Record name | N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63908-20-3 |
Source


|
| Record name | Rmi 9576DA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


